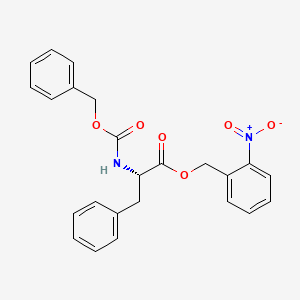

Z-Phe-onb

Description

Z-Phe-onb (benzyloxycarbonyl-phenylalanine-onb derivative) is a protected amino acid derivative widely used in peptide synthesis and biochemical research. These compounds share a benzyloxycarbonyl (Cbz/Z) protecting group, which enhances stability during synthetic processes. This compound likely differs in its substituents (e.g., onb group) or stereochemistry, influencing solubility, reactivity, and applications.

Properties

IUPAC Name |

(2-nitrophenyl)methyl (2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O6/c27-23(31-17-20-13-7-8-14-22(20)26(29)30)21(15-18-9-3-1-4-10-18)25-24(28)32-16-19-11-5-2-6-12-19/h1-14,21H,15-17H2,(H,25,28)/t21-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXIJMZFDXMOASX-NRFANRHFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)OCC2=CC=CC=C2[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Stoichiometry and Conditions

In a representative procedure, Z-Phe-OH (8.38 g, 0.028 mol), HONB (6.0 g, 0.034 mol), and DCC (5.78 g, 0.028 mol) are combined in a solvent system—typically anhydrous dimethylformamide (DMF) or dichloromethane (DCM)—and stirred at room temperature for 12 hours. The molar ratio of Z-Phe-OH to HONB (1:1.2) ensures excess hydroxylamine to drive the reaction to completion, while DCC facilitates the formation of the active o-nitrobenzyl ester.

Workup and Isolation

Post-reaction, the mixture is filtered to remove dicyclohexylurea (DCU), the insoluble byproduct of DCC. The filtrate is then acidified with citric acid to protonate unreacted HONB, followed by extraction with ethyl acetate. Subsequent washes with 1N HCl, 5% sodium bicarbonate, and water remove acidic and basic impurities. After solvent evaporation under reduced pressure, the crude product is crystallized by adding petroleum ether, yielding this compound as a crystalline solid. Recrystallization from ethyl acetate further purifies the compound.

Table 1: Key Reaction Parameters for DCC-Mediated this compound Synthesis

Analytical Characterization and Quality Control

Physicochemical Properties

This compound synthesized via the DCC method exhibits a melting point of 73.0–75.0°C. Specific optical rotation measurements confirm chiral integrity, with reported values of [α]D²⁶ = -17.9° (c = 0.56, DMF). Elemental analysis aligns with theoretical values for C₁₅H₂₈O₅N₂S, further validating purity.

Table 2: Characterization Data for this compound

Chromatographic and Spectroscopic Validation

Reverse-phase HPLC analyses, as described in supplementary materials, demonstrate retention times of 20.1 min for this compound under conditions employing a C18 column and acetonitrile/water gradients. LC-MS data corroborate molecular ion peaks at m/z 378.2 [M + Na]⁺, consistent with the expected molecular formula.

Applications in Peptide Synthesis

This compound’s utility is highlighted in the synthesis of oxytocin, where it serves as an activated ester for segment condensation. In automated peptide synthesizers, its stability under basic conditions allows sequential deprotection and coupling without premature ester hydrolysis. For example, Boc-Asn-Phe-Phe-OtBu, a precursor to oxytocin, is synthesized using this compound-derived intermediates .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Z-L-phenylalanine 4-nitrobenzyl ester can undergo oxidation reactions, particularly at the nitrobenzyl group, leading to the formation of various oxidized products.

Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products:

Oxidation: Oxidized derivatives of the nitrobenzyl group.

Reduction: Amino derivatives of the compound.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Chemistry:

Enzyme Kinetics: Z-L-phenylalanine 4-nitrobenzyl ester is used as a substrate in enzyme kinetics studies to understand enzyme activity and specificity.

Protein Interactions: It helps in studying protein-ligand interactions due to its ability to mimic natural substrates.

Biology:

Cell Signaling: The compound is used to study cell signaling pathways involving phenylalanine derivatives.

Metabolic Studies: It aids in understanding metabolic pathways involving amino acids.

Medicine:

Drug Development: Z-L-phenylalanine 4-nitrobenzyl ester is used in the development of enzyme inhibitors and other therapeutic agents.

Diagnostic Tools: It serves as a probe in diagnostic assays to detect enzyme activity.

Industry:

Biocatalysis: The compound is used in industrial biocatalysis processes to produce specific chemical products.

Pharmaceutical Manufacturing: It is involved in the synthesis of pharmaceutical intermediates.

Mechanism of Action

Molecular Targets and Pathways: Z-L-phenylalanine 4-nitrobenzyl ester exerts its effects primarily through its interaction with enzymes. It acts as a substrate or inhibitor, binding to the active site of enzymes and affecting their activity. The nitrobenzyl group can undergo photolysis, releasing the active phenylalanine derivative, which then participates in various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Z-Phe-OH (Benzyloxycarbonyl-phenylalanine)

Z-D-Phg-OH (Cbz-D-phenylglycine)

- Molecular Formula: C₁₅H₁₃NO₄ .

- Molecular Weight : 271.27 g/mol .

- Key Properties: Stereochemistry: D-configuration at the α-carbon, distinguishing it from L-amino acid derivatives . Applications: Used in chiral resolution studies and asymmetric catalysis .

Comparative Analysis

*Inferred based on structural analogs.

Functional and Mechanistic Differences

- Reactivity : Z-Phe-OH’s phenylalanine backbone offers greater steric bulk compared to Z-D-Phg-OH’s phenylglycine, affecting coupling efficiency in peptide synthesis .

- Solubility : Z-D-Phg-OH’s smaller molecular weight may enhance aqueous solubility, whereas this compound’s onb group (if hydrophobic) could reduce it.

- Biological Activity : The D-configuration in Z-D-Phg-OH enables unique interactions with enzymes, unlike L-configured Z-Phe-OH .

Q & A

Basic Research Questions

Q. What are the recommended experimental protocols for synthesizing Z-Phe-onb, and how can purity be validated?

- Methodological Answer : Synthesis of this compound typically involves solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection strategies. Key steps include resin activation, amino acid coupling (using HBTU/HOBt), and cleavage/deprotection with TFA cocktails . To validate purity, employ HPLC with UV detection (λ = 214 nm) and mass spectrometry (ESI-MS or MALDI-TOF). For reproducibility, document reaction conditions (temperature, solvent ratios, and coupling times) in the experimental section, reserving detailed spectra for supplementary materials .

Q. How should researchers design initial experiments to assess this compound’s biochemical stability under physiological conditions?

- Methodological Answer : Use a tiered approach:

In vitro stability : Incubate this compound in simulated physiological buffers (e.g., PBS at pH 7.4, 37°C) and quantify degradation via HPLC at timed intervals.

Enzymatic susceptibility : Test against proteases (e.g., trypsin, peptidase K) to identify cleavage sites .

Employ PICO (Population: this compound; Intervention: buffer/enzyme exposure; Comparison: control samples; Outcome: degradation rate) to structure hypotheses .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound’s structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR in DMSO-d6 to confirm backbone structure and side-chain conformations.

- Circular Dichroism (CD) : Assess secondary structure in aqueous solutions.

- HPLC-MS : Monitor batch-to-batch consistency.

Cross-reference data with synthetic standards and published spectra for novel compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported bioactivity across studies?

- Methodological Answer : Apply iterative triangulation:

Meta-analysis : Compare experimental conditions (e.g., cell lines, assay protocols) from conflicting studies .

Dose-response reevaluation : Test this compound across a broader concentration range to identify non-linear effects.

Orthogonal assays : Validate results using alternative methods (e.g., SPR for binding affinity vs. cellular uptake assays).

Document discrepancies in supplementary materials and propose mechanistic hypotheses (e.g., solvent-dependent aggregation) .

Q. What computational modeling strategies are suitable for predicting this compound’s interactions with target receptors?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate ligand-receptor docking using force fields (AMBER, CHARMM) and explicit solvent models.

- Free Energy Calculations : Use MM-PBSA/GBSA to estimate binding affinities.

- Pharmacophore Mapping : Identify critical functional groups for activity.

Validate models with experimental mutagenesis data and report convergence criteria (RMSD < 2 Å) .

Q. How can researchers ensure reproducibility of this compound’s pharmacological data across laboratories?

- Methodological Answer : Adopt the following framework:

Standardized Protocols : Publish step-by-step synthesis and assay procedures, including reagent sources (e.g., Sigma vs. TCI) .

Data Transparency : Share raw HPLC traces, NMR spectra, and statistical analysis code via repositories like Zenodo.

Inter-lab Validation : Collaborate with independent labs to replicate key findings, using pre-registered methodologies .

Key Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.